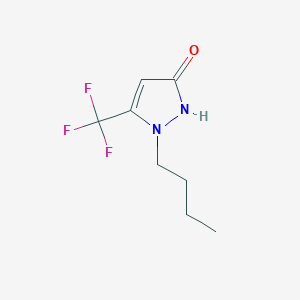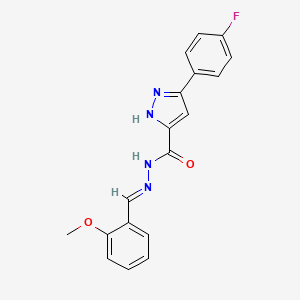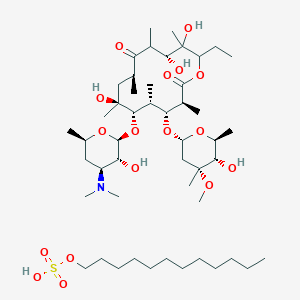![molecular formula C14H25FN2O2 B12047778 N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane is a synthetic organic compound with the empirical formula C14H25FN2O2 and a molecular weight of 272.36. This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl (BOC) protecting group. It is primarily used in chemical research and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. Common reagents for this step include fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Protection with BOC Group: The final step involves the protection of the nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often employed to remove the BOC group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway.
Wissenschaftliche Forschungsanwendungen
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
- N-t-BOC-2-Oxo-1,7-Diazaspiro[3.5]nonane
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H25FN2O2 |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-6-14(7-9-17)5-4-11(15)10-16-14/h11,16H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZGAPQHZBYKKSMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CN2)F)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12047737.png)
![4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide](/img/structure/B12047744.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12047753.png)

![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)


